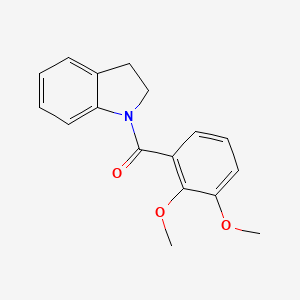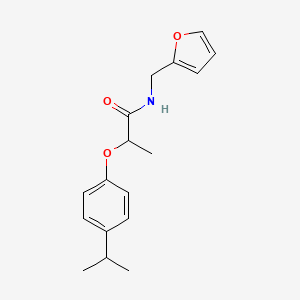![molecular formula C14H15N3O3 B4432493 N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4432493.png)
N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide
Overview
Description
N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide, also known as ADX-47273, is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction.
Mechanism of Action
N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that plays a critical role in regulating neuronal activity and synaptic plasticity. By binding to a specific site on mGluR5, this compound enhances the receptor's response to glutamate, a neurotransmitter that is involved in various brain functions. This leads to the modulation of downstream signaling pathways and the regulation of neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the brain, such as the regulation of synaptic plasticity, neuroinflammation, and oxidative stress. It has also been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, which are involved in reward and learning processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide is its high selectivity and specificity for mGluR5, which reduces the risk of off-target effects and toxicity. It also has good pharmacokinetic properties, such as good oral bioavailability and brain penetration. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. Another area of interest is the development of more potent and selective mGluR5 PAMs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on synaptic plasticity and neuronal excitability.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in preclinical models of various neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and addiction. It has shown promising results in reducing anxiety-like behavior, improving cognitive function, and reducing drug-seeking behavior in animal models. Several clinical trials have also been conducted to evaluate the safety and efficacy of this compound in humans, with some positive results reported.
properties
IUPAC Name |
N-(4-acetamidophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-13(9(2)20-17-8)14(19)16-12-6-4-11(5-7-12)15-10(3)18/h4-7H,1-3H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRPSIZOKGGCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4432415.png)




![1-butyryl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4432484.png)




![1-(3-chlorophenyl)-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4432519.png)


![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4432533.png)